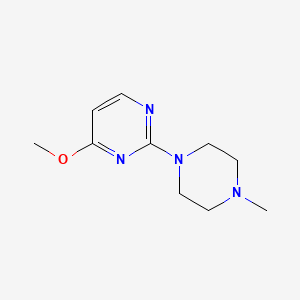

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol It is characterized by the presence of a methoxy group at the 4-position of the pyrimidine ring and a methylpiperazine group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formyl-2-(4-methylpiperazin-1-yl)pyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the most prominent applications of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is in oncology. Research indicates that this compound demonstrates high potency against several mutant forms of EGFR, including the L858R and T790M mutants. These mutations are often associated with resistance to conventional therapies, making this compound a valuable candidate for treating cancers such as:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Pancreatic Cancer

The compound's ability to selectively inhibit mutant EGFR while sparing wild-type EGFR reduces the risk of adverse effects commonly associated with EGFR inhibitors, such as skin rashes and gastrointestinal issues .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit the expression of inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells. This suggests a potential application in treating conditions characterized by excessive inflammation, such as acute lung injury and respiratory distress syndrome .

Data Tables

Case Study 1: EGFR Mutant Inhibition

A study demonstrated that this compound effectively inhibited the growth of cancer cell lines harboring EGFR mutations. The compound showed significant efficacy in reducing tumor size in xenograft models compared to controls treated with standard EGFR inhibitors .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in human bronchial epithelial cells, compounds derived from this compound exhibited a marked reduction in IL-6 and IL-8 levels. This suggests its potential utility in managing inflammatory responses associated with lung injuries .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazine groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine include:

- 4-Methoxy-2-(4-methylpiperazin-1-yl)aniline

- 4-Methoxy-2-(4-methylpiperazin-1-yl)benzene

- 4-Methoxy-2-(4-methylpiperazin-1-yl)quinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrimidine ring with the methoxy and methylpiperazine groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a 4-methylpiperazine moiety. The structural characteristics are crucial for its interaction with biological targets, influencing its binding affinity and specificity.

The mechanism of action involves the interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazine groups enhance the compound's binding properties, which is vital for its biological activity. Research indicates that this compound may act as an inhibitor of certain kinases, including those involved in cancer pathways, although specific targets remain to be fully elucidated.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit the growth of tumor cell lines expressing mutated forms of the epidermal growth factor receptor (EGFR), which are often associated with non-small cell lung cancer (NSCLC). The selectivity against mutant EGFR over wild-type EGFR suggests a promising therapeutic index for treating resistant cancer types .

| Cell Line | IC50 (nM) | Selectivity |

|---|---|---|

| H1975 (EGFR L858R/T790M) | 135 | High |

| A431 (EGFR WT) | 1274 | - |

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties. In vitro studies indicated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

Study on Antitumor Efficacy

A study evaluated the cytotoxic effects of the compound on H1975 and A549 cell lines. The findings revealed that the compound exhibited potent growth-inhibitory effects, with IC50 values significantly lower than those of control compounds. The study concluded that the compound could serve as a lead for developing new EGFR inhibitors targeting resistant mutations .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of related pyrimidine derivatives, where this compound was included in the screening. The results showed promising antimicrobial activity against Staphylococcus aureus and other pathogens, indicating its potential application in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the pyrimidine scaffold affect biological activity. Variations in substituents have led to compounds with enhanced potency and selectivity against specific targets. For example, modifications at the C4 position have resulted in derivatives with improved inhibition profiles against mutant EGFR variants .

Propiedades

IUPAC Name |

4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-5-7-14(8-6-13)10-11-4-3-9(12-10)15-2/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZSWRCRDJWHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.